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molecular formula C9H9ClO4S B3034439 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid CAS No. 176309-00-5

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid

Cat. No. B3034439
M. Wt: 248.68 g/mol
InChI Key: YGYZEHXIHONBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515143B2

Procedure details

in stage b) 4-chloro-2-methylbenzoic acid is reacted with chlorosulfonic acid, sodium sulfite and methyl iodide to give 2-methyl-4-chloro-5-methylsulfonylbenzoic acid,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.Cl[S:13]([OH:16])(=O)=[O:14].S([O-])([O-])=O.[Na+].[Na+].[CH3:23]I>>[CH3:11][C:4]1[CH:3]=[C:2]([Cl:1])[C:10]([S:13]([CH3:23])(=[O:16])=[O:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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